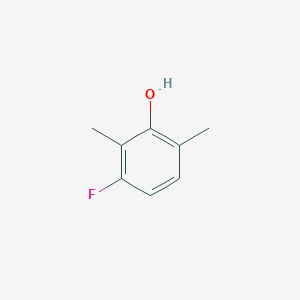

3-Fluoro-2,6-dimethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FO |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

3-fluoro-2,6-dimethylphenol |

InChI |

InChI=1S/C8H9FO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3 |

InChI Key |

PYGMFUJFMNEWDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties of Fluorinated 2,6-Xylenol Derivatives: A Technical Guide

Executive Summary

This guide provides a technical analysis of fluorinated derivatives of 2,6-xylenol (2,6-dimethylphenol), focusing on 4-fluoro-2,6-dimethylphenol .[1] It is designed for medicinal chemists and process scientists optimizing small molecule scaffolds.

The "Fluorine Effect" in this scaffold is characterized by a delicate interplay between steric shielding and electronic modulation. While the 2,6-dimethyl "picket fence" sterically protects the phenolic hydroxyl, the introduction of fluorine—particularly at the para (4) position—modulates acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering the steric profile. This guide details these physicochemical shifts, synthesis pathways, and experimental characterization protocols.

Part 1: Chemical Identity & Structural Classification

The primary derivative of interest is 4-fluoro-2,6-dimethylphenol , a bioisostere of 2,6-xylenol where the para-hydrogen is replaced by fluorine to block metabolic oxidation (CYP450 hydroxylation) while retaining the core steric properties.

Comparative Properties Table

| Property | 2,6-Xylenol (Parent) | 4-Fluoro-2,6-dimethylphenol | 2,6-Bis(trifluoromethyl)phenol (Side-chain analog) |

| CAS Registry | 576-26-1 | 2338-56-9 | 2077-28-3 |

| Molecular Weight | 122.17 g/mol | 140.16 g/mol | 230.11 g/mol |

| Appearance | Colorless crystalline solid | Colorless to pale yellow solid | Liquid / Low-melting solid |

| Melting Point | 43–45 °C | ~45–50 °C (Est. Solid at RT) | – |

| Boiling Point | 203 °C | ~205–210 °C (Predicted) | 148–150 °C |

| Acidity (pKa) | 10.62 | ~10.0–10.2 (Predicted) | 4.80 (High Acidity) |

| Lipophilicity (LogP) | 2.36 | 2.84 | ~3.5 |

| H-Bond Donor | Weak (Sterically Hindered) | Weak (Hindered + Inductive pull) | Strong (Electronic activation) |

Technical Insight: The replacement of H with F at the C4 position increases LogP by approximately 0.5 units, enhancing membrane permeability. Crucially, the pKa drop is moderated by the electron-donating methyl groups at C2/C6, preventing the phenol from becoming too acidic (unlike the trifluoromethyl analog), which preserves its profile as a neutral hydrogen bond donor at physiological pH.

Part 2: Synthesis & Manufacturing Pathways

Direct fluorination of 2,6-xylenol is electronically challenging due to the activating nature of the hydroxyl group leading to over-fluorination or oxidation. The authoritative synthetic route utilizes the Schiemann Reaction via a diazonium intermediate.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis of 4-fluoro-2,6-xylenol via the Schiemann reaction pathway, ensuring regio-specificity.

Detailed Protocol: Schiemann Route

-

Nitration: 2,6-Xylenol is nitrated using nitric acid in acetic anhydride. The steric bulk of the methyl groups directs the nitro group almost exclusively to the para position.

-

Reduction: The nitro group is reduced to an amine (4-amino-2,6-xylenol) using catalytic hydrogenation (Pd/C) or iron/acid reduction.

-

Diazotization: The amine is treated with sodium nitrite (NaNO2) and fluoroboric acid (HBF4) at 0°C to form the stable diazonium tetrafluoroborate salt.

-

Fluorination (Schiemann): The dry diazonium salt is gently heated. It decomposes, releasing N2 gas and boron trifluoride (BF3), collapsing the C-F bond to yield 4-fluoro-2,6-xylenol .

Part 3: Physical Properties & Experimental Characterization[2]

Acidity (pKa) and Electronic Effects

The pKa of 4-fluoro-2,6-xylenol is a result of a "tug-of-war" between substituents:

-

Methyl Groups (C2, C6): Exert a positive inductive effect (+I), destabilizing the phenoxide anion and raising the pKa (making it less acidic).

-

Fluorine (C4): Exerts a negative inductive effect (-I), stabilizing the phenoxide anion and lowering the pKa.

Experimental Protocol: Spectrophotometric pKa Determination Due to the low water solubility and steric hindrance of xylenols, potentiometric titration is often inaccurate. UV-Vis spectrophotometry in a mixed solvent system is the gold standard.

-

Buffer Preparation: Prepare a series of buffers ranging from pH 8.0 to 12.0 with constant ionic strength (I=0.1 M KCl).

-

Stock Solution: Dissolve 4-fluoro-2,6-xylenol in methanol (10 mM).

-

Measurement:

-

Add 50 µL stock to 2.5 mL of each buffer.

-

Record UV spectra (200–400 nm).

-

Observe the bathochromic shift (red shift) of the

as the phenol ionizes to phenoxide.

-

-

Calculation: Plot Absorbance vs. pH at the

of the phenoxide species. Fit to the Henderson-Hasselbalch equation to extract pKa.

Lipophilicity (LogP) and Bioavailability

The introduction of fluorine increases the lipophilicity (LogP 2.36

Implications for Drug Design:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the para-position resistant to CYP450 oxidation. This extends the half-life (

) of drugs containing this moiety. -

Bioisosterism: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), meaning the 4-F derivative fits into the same receptor pockets as the parent xylenol but brings different electronic properties.

Structure-Property Logic Map (Graphviz)

Figure 2: Causal relationship between structural modifications and physicochemical outcomes.

Part 4: Applications in Drug Development[3][4]

Case Study: Retroviral Protease Inhibitors

Fluorinated 2,6-xylenol derivatives are utilized as intermediates in the synthesis of HIV protease inhibitors. The 2,6-dimethyl motif restricts the rotation of the ether linkage, locking the inhibitor into a bioactive conformation, while the 4-fluoro group prevents rapid metabolic clearance.

Crystal Engineering

In solid-state chemistry, 4-fluoro-2,6-xylenol derivatives are used to study "halogen bonding." While the fluorine atom is generally a poor hydrogen bond acceptor, in the presence of the sterically crowded 2,6-dimethyl groups, the crystal packing is driven by

References

-

National Center for Biotechnology Information (PubChem). 4-Fluoro-2,6-dimethylphenol (CID 12592554). [Link]

-

Li, H., et al. Synthesis of 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone.[1] China Pharmaceutical University.[1]

-

FooDB. 2,6-Dimethylphenol (FDB008878) Physical Properties. [Link]

-

Wipf, P. Bioisosterism in Drug Design.[2] University of Pittsburgh. [Link]

Sources

Safety Data Sheet (SDS) for 3-fluoro-2,6-dimethylphenol

An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 2338-56-9). As a specialized phenol derivative, this compound requires careful management in a laboratory setting. This document synthesizes available data to provide a robust framework for its use in research and development, prioritizing scientific integrity and personnel safety.

Compound Identification and Physicochemical Properties

This compound is a substituted phenol, and while specific experimental data is limited, its properties can be inferred from its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C8H9FO | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| CAS Number | 2338-56-9 | [1] |

| Appearance | Yellow to Brown Solid | [2] |

| Purity | 97% | [2] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [2] |

Hazard Identification and GHS Classification

Based on data for analogous compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant and potentially corrosive nature.

GHS Classification (Inferred):

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 2[3]

-

Specific target organ toxicity — Single exposure (Respiratory system): Category 3[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Pictogram:

-

GHS07 (Exclamation Mark)[2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following workflow outlines the essential steps for safe handling in a laboratory environment.

Caption: Workflow for Safe Handling of this compound

Personal Protective Equipment (PPE) is the last line of defense. Always use this compound within a chemical fume hood to minimize inhalation exposure.[4] Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[4] For procedures with a higher risk of splashing, chemical goggles and a face shield should be used.

First-Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire-Fighting Measures and Accidental Release

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

-

Fire-Fighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

In the case of a spill, the following emergency response workflow should be initiated.

Caption: Emergency Response Workflow for Spills

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and prevent environmental contamination.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[4] The recommended storage temperature is between 2-8°C.[2]

-

Disposal: Dispose of this substance and its container to a licensed hazardous-waste disposal contractor.[3] Do not allow the product to enter drains.[6]

Toxicological Information

Detailed toxicological studies on this compound are not available. However, based on the GHS classification of similar compounds, it is expected to cause skin, eye, and respiratory irritation.[3] The toxicological properties have not been fully investigated.[4]

References

-

CPAChem. (2024, January 11). Safety data sheet - 2,6-Dimethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2,6-dimethylphenol. Retrieved from [Link]

Sources

- 1. 4-Fluoro-2,6-dimethylphenol | C8H9FO | CID 12592554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2,6-dimethylphenol | 2338-56-9 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Identification of Fluorinated Dimethylphenol Isomers

Abstract

For researchers, scientists, and professionals in drug development, the unequivocal identification of fluorinated dimethylphenol isomers is a critical analytical challenge. The subtle positional differences of fluorine and methyl groups on the phenol ring can significantly impact a molecule's pharmacological and toxicological properties. This in-depth technical guide provides a comprehensive framework for the systematic identification of these isomers, moving beyond a simple recitation of methods to explain the underlying scientific principles that govern successful separation and characterization. We will explore the synergistic application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed, self-validating protocols.

The Analytical Imperative: Why Isomer Identification Matters

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] However, the synthesis of fluorinated aromatic compounds often yields a mixture of positional isomers.[2][3] Each isomer can possess a unique biological activity profile, and even minor impurities can lead to off-target effects or reduced efficacy. Therefore, robust analytical methods to separate and definitively identify each isomer are paramount for regulatory compliance and the development of safe and effective pharmaceuticals.

The primary challenge in analyzing fluorinated dimethylphenol isomers lies in their similar physicochemical properties, which often leads to co-elution in chromatographic systems and ambiguous spectral data. This guide will equip the reader with the strategic knowledge to overcome these hurdles.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful First Line of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like dimethylphenols.[4] The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it an invaluable tool for isomer identification.[4][5]

The Causality Behind Experimental Choices in GC-MS

The success of GC-MS analysis hinges on optimizing the separation of isomers in the gas chromatograph before they enter the mass spectrometer.

-

Column Selection: The choice of the GC column's stationary phase is critical. For aromatic isomers, a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), often provides the necessary selectivity to resolve positional isomers.[4] In some challenging cases, specialized stationary phases, like those containing cyclodextrin derivatives, can offer enhanced separation of isomers with similar properties.[6]

-

Temperature Programming: A carefully controlled temperature gradient is essential to achieve baseline separation. A slow ramp rate allows for subtle differences in volatility and interaction with the stationary phase to manifest as distinct retention times.[4]

-

Derivatization: To improve the chromatographic behavior of the phenolic hydroxyl group and enhance volatility, derivatization is often employed.[5][7] Acetylation with reagents like trifluoroacetic anhydride not only improves peak shape but also introduces a fluorine-containing group, which can be beneficial for detection and provides characteristic fragmentation patterns in the mass spectrometer.[8]

Interpreting the Mass Spectra: Unraveling Fragmentation Patterns

Electron Ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing crucial structural information.[9]

For fluorinated dimethylphenols, key fragmentation pathways to consider include:

-

Molecular Ion (M+•): The presence of a strong molecular ion peak is the first piece of evidence for the compound's identity.

-

Loss of a Methyl Radical (•CH3): A common fragmentation for dimethylphenols, resulting in an ion at [M-15]+.

-

Loss of Carbon Monoxide (CO): Phenolic compounds can undergo rearrangement and lose CO, leading to a characteristic ion at [M-28]+.[10]

-

Benzylic Cleavage: The position of the methyl groups will influence the stability of the resulting carbocations, leading to different relative abundances of fragment ions for each isomer.[11]

-

Fluorine-Containing Fragments: The presence of fluorine will result in characteristic ions and isotopic patterns that can aid in confirming the elemental composition of fragments.[8]

Self-Validating GC-MS Protocol

This protocol provides a robust starting point for the analysis of fluorinated dimethylphenol isomers.

1. Sample Preparation (Derivatization): a. Dissolve 1-5 mg of the isomer mixture in 1 mL of a suitable solvent (e.g., dichloromethane). b. Add a 1.5 molar excess of trifluoroacetic anhydride and a catalytic amount of pyridine. c. Heat the mixture at 60°C for 30 minutes. d. Allow the reaction to cool, then wash the organic layer with 1 mL of 5% sodium bicarbonate solution, followed by 1 mL of deionized water. e. Dry the organic layer over anhydrous sodium sulfate. f. Dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

- Injector: Split/splitless, operated in splitless mode at 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: 5°C/min to 250°C.

- Final hold: 5 minutes at 250°C.[4]

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-450.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

GC-MS Workflow Diagram

Caption: Workflow for the identification of fluorinated dimethylphenol isomers using GC-MS.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Fluorine Environments

¹⁹F NMR spectroscopy is an exceptionally powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide range of chemical shifts.[12][13] The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR ideal for distinguishing between positional isomers.[12][14]

The Power of ¹⁹F Chemical Shifts and Coupling Constants

-

Chemical Shifts (δ): The position of a fluorine atom on the aromatic ring, as well as the relative positions of the methyl groups, will result in unique ¹⁹F chemical shifts for each isomer. These differences, though sometimes small, are often sufficient for unambiguous identification when compared to reference standards or predicted values.[12]

-

Coupling Constants (J): Spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H) or other fluorine nuclei provides valuable structural information. The magnitude of the coupling constant (typically in Hz) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation. For example, ³JHF (three-bond coupling) and ⁴JHF (four-bond coupling) will be different for ortho, meta, and para isomers.

A Self-Validating ¹⁹F NMR Protocol

This protocol outlines the key steps for acquiring high-quality ¹⁹F NMR spectra.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified isomer or isomer mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). b. Add a small amount of a reference standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for accurate chemical shift referencing. Certified reference materials are also available.

2. NMR Instrument Setup and Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.

- Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

- Acquisition Parameters:

- Experiment: A standard one-pulse ¹⁹F experiment is typically sufficient for initial screening. For more detailed structural information, 2D experiments like ¹H-¹⁹F HETCOR can be employed.

- Spectral Width: A wide spectral width (e.g., -50 to -180 ppm) should be used initially to ensure all fluorine signals are observed.

- Number of Scans: Dependent on the sample concentration, but typically 128 scans or more will provide a good signal-to-noise ratio.

- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate.

¹⁹F NMR Data Interpretation Workflow

Caption: Workflow for isomer identification using ¹⁹F NMR spectroscopy.

Comparative ¹⁹F NMR Data (Hypothetical)

The following table illustrates the expected differences in ¹⁹F NMR chemical shifts for a hypothetical set of fluorodimethylphenol isomers. Actual values will vary depending on the specific substitution pattern and solvent.

| Isomer | Fluorine Position | Methyl Positions | Expected ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |

| 1 | 3 | 2,4 | -115 to -125 |

| 2 | 4 | 2,3 | -110 to -120 |

| 3 | 5 | 2,4 | -120 to -130 |

| 4 | 6 | 2,3 | -125 to -135 |

High-Performance Liquid Chromatography (HPLC): Fine-Tuning the Separation

For cases where GC-MS provides incomplete separation or for less volatile derivatives, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative.[15] The use of fluorinated stationary phases has emerged as a particularly effective strategy for the separation of halogenated aromatic compounds.[15][16]

The Rationale for Fluorinated Stationary Phases

Conventional C18 columns rely primarily on hydrophobic interactions for separation. However, for isomers with very similar hydrophobicities, this may not be sufficient. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, introduce additional separation mechanisms.[16] These can include:

-

Dipole-dipole interactions: The highly polar C-F bond can interact with polar functional groups on the analytes.

-

π-π interactions: The electron-deficient fluorinated ring of a PFP phase can interact with the electron-rich aromatic rings of the dimethylphenol isomers.

-

Shape selectivity: The rigid structure of some fluorinated phases can allow for separation based on the subtle differences in the three-dimensional shape of the isomers.[16]

A Self-Validating HPLC Protocol

This protocol provides a starting point for developing a separation method for fluorinated dimethylphenol isomers.

1. Sample Preparation: a. Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent.

- Column: A column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example:

- Start at 30% acetonitrile.

- Linearly increase to 90% acetonitrile over 20 minutes.

- Hold at 90% acetonitrile for 5 minutes.

- Return to initial conditions and equilibrate for 5 minutes.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection: UV detection at a wavelength where the phenols absorb (e.g., 270 nm).

HPLC Separation Workflow

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scienceready.com.au [scienceready.com.au]

- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 3-Fluoro-2,6-dimethylphenol in API Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 3-Fluoro-2,6-dimethylphenol (CAS 2431-85-8) as a high-value scaffold for synthesizing metabolically stable aryloxyalkylamine drugs, specifically targeting Class IB antiarrhythmics and neuropathic pain modulators (Mexiletine analogs).

Executive Summary

This compound is a specialized fluorinated building block that serves as a bioisostere of the widely used 2,6-dimethylphenol (2,6-xylenol). While the parent compound is the precursor to Mexiletine (a Class IB antiarrhythmic and analgesic), the 3-fluoro derivative is increasingly utilized in "next-generation" drug discovery to modulate metabolic stability and pharmacokinetics.

The strategic introduction of fluorine at the meta position (relative to the hydroxyl) combined with the steric bulk of the ortho-methyl groups creates a scaffold that is highly resistant to oxidative metabolism (Phase I), specifically blocking aromatic hydroxylation at the sensitive C3/C5 positions.

This guide provides a validated protocol for utilizing this intermediate in O-alkylation reactions , the critical first step in synthesizing aryloxy-based Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

| Property | Specification | Significance in Synthesis |

| Chemical Name | This compound | Core Scaffold |

| CAS Number | 2431-85-8 | Identity Verification |

| Molecular Formula | C₈H₉FO | MW: 140.15 g/mol |

| Appearance | Crystalline Solid / Low-melting solid | Ease of handling vs. liquid phenols |

| Acidity (pKa) | ~9.8 (Estimated) | Slightly more acidic than 2,6-xylenol (pKa 10.6) due to F-induction; facilitates milder deprotonation. |

| Electronic Effect | Fluorine (EWG) at C3 | Deactivates ring toward electrophilic attack; stabilizes phenoxide anion. |

| Steric Effect | Methyls at C2, C6 | Blocks ortho-substitution; forces reaction at Oxygen (O-alkylation) or para-position. |

Application Rationale: Metabolic Engineering

The primary utility of this intermediate lies in Lead Optimization . In the development of aryloxyalkylamines (like Mexiletine), the liver cytochrome P450 enzymes typically attack the electron-rich aromatic ring.

-

The Problem: 2,6-Dimethylphenol derivatives are often metabolized via hydroxylation at the para (C4) or meta (C3/C5) positions, leading to rapid clearance.

-

The Solution:

-

C2/C6 Methyls: Sterically hinder conjugation (glucuronidation) at the oxygen.

-

C3 Fluorine: Blocks the metabolic "soft spot" at C3. The C-F bond is metabolically inert. Furthermore, the electronegativity of fluorine reduces the electron density of the ring, making the remaining C4 position less susceptible to oxidative attack.

-

Visualization: Structural Logic

The following diagram illustrates the metabolic protection strategy provided by this scaffold.

Figure 1: Strategic rationale for substituting 2,6-dimethylphenol with its 3-fluoro analog to block metabolic degradation pathways.

Experimental Protocol: Synthesis of Fluorinated Mexiletine Analogs

This protocol details the conversion of This compound into 1-(3-fluoro-2,6-dimethylphenoxy)-2-propanone , the direct precursor to the amine API.

Phase A: Quality Control of Starting Material

Objective: Ensure the phenol is free from isomeric impurities (e.g., 4-fluoro isomer) which are difficult to separate downstream.

-

Instrument: GC-MS or HPLC (C18 column).

-

Standard: Purity must be >98.0%.

-

Critical Impurity Check: Verify absence of 2,6-dimethylphenol (parent) and 4-fluoro-2,6-dimethylphenol.

-

Note: The 3-fluoro isomer has a distinct retention time due to the dipole moment difference created by the asymmetric substitution relative to the hydroxyl group.

-

Phase B: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the alkyl side chain. The steric bulk of the 2,6-methyl groups requires optimized conditions to force the reaction.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Chloroacetone (1.2 equiv) (or 1-bromo-2-propanone)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃) with catalytic KI.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

-

Activation: Charge a reaction flask with this compound (10 mmol) and anhydrous MeCN (50 mL). Add Cs₂CO₃ (15 mmol).

-

Scientific Insight: Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered phenols ("The Cesium Effect"). The larger cesium cation forms a looser ion pair with the phenoxide, increasing its nucleophilicity despite the steric crowding of the ortho-methyl groups.

-

-

Reflux: Heat the mixture to 50°C for 30 minutes to ensure complete deprotonation. The solution should turn slightly yellow/orange.

-

Addition: Add Chloroacetone (12 mmol) dropwise over 10 minutes.

-

Caution: Chloroacetone is a potent lachrymator. Perform in a fume hood.

-

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup:

-

Cool to room temperature. Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), then water and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Yield Expectation: 85–92% as a pale oil or low-melting solid.

Phase C: Reductive Amination (API Formation)

Objective: Convert the ketone to the primary amine (Mexiletine analog).

-

Imine Formation: Dissolve the ketone from Phase B in Methanol. Add Ammonium Acetate (excess, 10 equiv) and stir for 1 hour.

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv) portion-wise.

-

pH Control: Maintain pH ~6 with acetic acid to prevent ketone reduction to alcohol.

-

-

Isolation: Acidify to pH 2 (to trap amine as salt), wash with ether (removes non-basic impurities), then basify aqueous layer to pH 12. Extract free base into DCM.

-

Salt Formation: Treat with HCl/Ether to precipitate the hydrochloride salt.

Process Visualization

The following workflow illustrates the transformation from the raw intermediate to the final drug candidate.

Figure 2: Synthetic pathway for converting this compound into a pharmacologically active amine.

References

-

Li, H., Ni, P. Z., Tang, W. F., & Xia, L. (2002). Synthesis of 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone. Journal of China Pharmaceutical University. (Describes the specific synthesis of the propanone intermediate from the fluorinated phenol).

-

Sigma-Aldrich. (n.d.). 1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride (Mexiletine) Product Sheet. (Provides data on the parent non-fluorinated drug for structural comparison).

-

Togni, A. (2000). Catalytic Enantioselective Fluorination. (General reference for the significance of fluorine in modifying electronic properties of aromatic rings).

-

BenchChem. (2025). Friedel-Crafts Alkylation and Phenol Reactivity. (Context on steric hindrance in 2,6-dimethylphenol derivatives).

Application Notes and Protocols for the Preparation of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one

Introduction: Strategic Fluorination in Aromatic Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5][6] This application note provides a comprehensive guide to the synthesis of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one, a fluorinated analog of a key intermediate in the synthesis of the antiarrhythmic drug Mexiletine.[7][8] The protocols detailed herein are designed for researchers in drug discovery and development, providing not only a step-by-step synthetic procedure but also the underlying scientific rationale for the chosen methodologies.

The synthesis of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one is a multi-step process commencing from the readily available starting material, 2,6-dimethylphenol. The synthetic strategy involves the introduction of a nitro group, which is subsequently reduced to an amine. The crucial fluorine atom is then introduced via the Balz-Schiemann reaction, a classic and reliable method for the preparation of aryl fluorides.[9][10][11][12][13] The final step involves a Williamson ether synthesis to couple the fluorinated phenol with a propanone side chain.[14][15][16][17][18] This application note will provide detailed protocols for each of these transformations, along with guidance on the purification and characterization of the intermediates and the final product.

Synthetic Strategy Overview

The overall synthetic pathway for the preparation of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one is depicted below. The process is designed to be robust and scalable, employing well-established chemical transformations.

Caption: Overall synthetic workflow for 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Nitro-2,6-dimethylphenol

Rationale: The initial step involves the nitration of 2,6-dimethylphenol. The two methyl groups are ortho, para-directing, and the hydroxyl group is also strongly activating and ortho, para-directing. Due to steric hindrance from the methyl groups at the ortho positions to the hydroxyl group, nitration is directed to the meta position relative to the hydroxyl group.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dimethylphenol | 122.16 | 10.0 g | 0.0818 |

| Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Nitric Acid (70%) | 63.01 | 6.0 mL | ~0.09 |

| Ice | - | 200 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylphenol (10.0 g, 0.0818 mol).

-

Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (40 mL) with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the solution is homogeneous, continue stirring at 0-5 °C.

-

Slowly add concentrated nitric acid (6.0 mL) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a mixture of ethanol and water to afford 3-nitro-2,6-dimethylphenol as a yellow solid.

Part 2: Synthesis of 3-Amino-2,6-dimethylphenol

Rationale: The nitro group is reduced to an amine using a standard and effective method employing tin(II) chloride in the presence of hydrochloric acid. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitro-2,6-dimethylphenol | 167.16 | 10.0 g | 0.0598 |

| Tin(II) chloride dihydrate | 225.63 | 40.5 g | 0.179 |

| Hydrochloric Acid (37%) | 36.46 | 50 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-2,6-dimethylphenol (10.0 g, 0.0598 mol) in concentrated hydrochloric acid (50 mL).

-

Add tin(II) chloride dihydrate (40.5 g, 0.179 mol) portion-wise to the stirred suspension. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 90-100 °C and maintain it for 3 hours with stirring.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly neutralize the mixture by adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin hydroxides will form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-amino-2,6-dimethylphenol, which can be used in the next step without further purification.

Part 3: Synthesis of 3-Fluoro-2,6-dimethylphenol via the Balz-Schiemann Reaction

Rationale: The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.[9][10][11][12][13] It proceeds through the formation of a diazonium salt, which is then converted to the corresponding tetrafluoroborate salt. Thermal decomposition of this salt yields the desired aryl fluoride.

Caption: Mechanism of the Balz-Schiemann Reaction.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-2,6-dimethylphenol | 137.18 | 7.0 g | 0.051 |

| Hydrofluoroboric acid (48%) | 87.81 | 25 mL | - |

| Sodium Nitrite | 69.00 | 3.9 g | 0.0565 |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

In a 250 mL beaker, dissolve 3-amino-2,6-dimethylphenol (7.0 g, 0.051 mol) in hydrofluoroboric acid (48%, 25 mL) at room temperature.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (3.9 g, 0.0565 mol) in a minimal amount of water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C. A precipitate of the diazonium tetrafluoroborate salt will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether.

-

Dry the diazonium salt in a vacuum desiccator.

-

Gently heat the dry diazonium salt in a flask under a fume hood. The salt will decompose to give the aryl fluoride, evolving nitrogen gas and boron trifluoride.

-

The crude this compound can be purified by steam distillation or column chromatography on silica gel.

Part 4: Synthesis of 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one via Williamson Ether Synthesis

Rationale: The final step is a Williamson ether synthesis, a classic S_N2 reaction where the phenoxide ion, generated in situ by a base, acts as a nucleophile and displaces the bromide from 1-bromoacetone.[14][15][16][17][18] Acetone is a suitable polar aprotic solvent for this reaction, and potassium carbonate is a mild base that is easy to handle.

Caption: Mechanism of the Williamson Ether Synthesis.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 140.15 | 5.0 g | 0.0357 |

| 1-Bromoacetone | 136.97 | 5.3 g | 0.0387 |

| Potassium Carbonate | 138.21 | 7.4 g | 0.0535 |

| Acetone | 58.08 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (5.0 g, 0.0357 mol) in acetone (100 mL).

-

Add anhydrous potassium carbonate (7.4 g, 0.0535 mol) to the solution.

-

Add 1-bromoacetone (5.3 g, 0.0387 mol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with a 5% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL), and finally with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one as a colorless to pale yellow oil.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |

| 3-Nitro-2,6-dimethylphenol | ~7.5 (d, 1H), ~6.8 (d, 1H), ~5.5 (s, 1H, OH), ~2.3 (s, 6H, 2xCH₃) | ~155, ~140, ~130, ~125, ~120, ~115, ~20 | ~3400 (OH), ~1530 (NO₂), ~1350 (NO₂) |

| 3-Amino-2,6-dimethylphenol | ~6.5-6.0 (m, 2H), ~4.5 (br s, 3H, OH, NH₂), ~2.1 (s, 6H, 2xCH₃) | ~145, ~140, ~120, ~115, ~110, ~105, ~15 | ~3400-3200 (OH, NH₂), ~1620 (NH bend) |

| This compound | ~6.8-6.5 (m, 2H), ~5.0 (s, 1H, OH), ~2.2 (s, 6H, 2xCH₃) | ~158 (d, J=240 Hz), ~140, ~125 (d, J=15 Hz), ~115, ~110 (d, J=20 Hz), ~105, ~15 | ~3400 (OH), ~1250 (C-F) |

| 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one | ~6.9-6.6 (m, 2H), ~4.5 (s, 2H, OCH₂), ~2.3 (s, 3H, COCH₃), ~2.2 (s, 6H, 2xCH₃) | ~206, ~158 (d, J=242 Hz), ~142, ~128 (d, J=16 Hz), ~120, ~115 (d, J=22 Hz), ~110, ~75, ~27, ~16 | ~1720 (C=O), ~1250 (C-F) |

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.

-

Tin(II) Chloride: Harmful if swallowed and may cause skin and eye irritation.

-

Hydrofluoroboric Acid: Highly toxic and corrosive. Causes severe burns upon contact. Handle with extreme caution and ensure appropriate PPE is used.

-

1-Bromoacetone: A lachrymator and is toxic. Handle only in a well-ventilated fume hood.

-

Aryl Diazonium Salts: Can be explosive when dry. Handle with care and avoid friction or shock.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Applications and Future Perspectives

The title compound, 1-(3-fluoro-2,6-dimethylphenoxy)propan-2-one, serves as a valuable building block for the synthesis of novel pharmaceutical candidates. As a fluorinated analog of a key intermediate for the antiarrhythmic drug Mexiletine, it can be utilized to generate new chemical entities with potentially improved pharmacological properties.[7][8] The introduction of the fluorine atom may lead to enhanced metabolic stability, thereby prolonging the drug's half-life, or it could alter the compound's binding affinity and selectivity for its biological target.[1][2]

Researchers can use this compound as a starting point for further derivatization, such as reductive amination of the ketone to introduce various amine functionalities, leading to a library of novel compounds for biological screening. The exploration of the biological activities of these new fluorinated analogs could lead to the discovery of new therapeutic agents for cardiovascular diseases or other indications.[19][20][21]

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

BYJU'S. (2019, January 18). Balz Schiemann Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

Wikipedia. Balz–Schiemann reaction. [Link]

-

Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

LibreTexts. 12. The Williamson Ether Synthesis. [Link]

-

Request PDF. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

- Li, H., et al. Synthesis of 1-(3-and 4-Fluoro-2 ,6-Dimethylphenoxy) Propanone. Journal of China Pharmaceutical University.

- El-Sayed, N. N., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 8(1), 33.

- Sadowska, J., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 25(19), 10699.

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.

- PubMed. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

- Google Patents. CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.

-

PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(2,6-Dimethylphenoxy)-2-propanamine synthesis - chemicalbook [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Balz Schiemann (Reaction) [quimicaorganica.org]

- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 13. byjus.com [byjus.com]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. community.wvu.edu [community.wvu.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Williamson Synthesis [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Schiemann Reaction for Fluorinated Phenols

Topic: Yield Optimization & Troubleshooting for the Balz-Schiemann Reaction Target Substrate: Fluorinated Phenols (via Aminophenols or Protected Equivalents) Document ID: TSC-SCH-042 Status: Active

Executive Summary & Strategic Directive

The Challenge:

Synthesizing fluorinated phenols via the Balz-Schiemann reaction (conversion of

The Solution: To maximize yield, you must choose between two strategic pathways based on your substrate's sensitivity.

-

Strategy A (The "Gold Standard"): Protection of the phenol (e.g., as a methyl ether/anisole)

Schiemann Reaction -

Strategy B (Direct Method): Direct fluorination of aminophenols using specific HF:Pyridine ratios and strict pH control to suppress zwitterion formation.

Strategic Decision Workflow

Before beginning, verify your pathway using the logic below.

Figure 1: Decision tree for selecting the optimal synthesis pathway for fluorinated phenols.

Protocol Module: The "Gold Standard" (Protected Route)

This protocol minimizes side reactions by masking the nucleophilic phenol.

Phase 1: Diazotization (The Setup)

Objective: Create a stable diazonium tetrafluoroborate salt.[1] Critical Parameter: Temperature control and acid stoichiometry.

-

Dissolution: Dissolve the p-anisidine (protected aminophenol) in a slight excess of aqueous tetrafluoroboric acid (

, 48-50%).-

Why?

acts as both the acid source and the counter-ion provider. Using HCl here introduces chloride ions, which can lead to chloro-impurities (Sandmeyer side-reaction).

-

-

Cooling: Chill the solution to -5°C to 0°C .

-

Troubleshooting: If the amine precipitates, add a minimal amount of acetic acid to solubilize, but keep the system predominantly aqueous.

-

-

Nitrosation: Add aqueous

(1.1 equiv) dropwise.-

Visual Check: The solution should remain clear or turn pale yellow. Darkening indicates oxidation or coupling (bad).

-

Starch-Iodide Test: Must be positive (blue/black) immediately after addition, indicating excess

.

-

Phase 2: Isolation and Drying (The Safety Valve)

Objective: Remove water to prevent phenol formation (hydrolysis) during heating.

-

Filtration: The diazonium tetrafluoroborate salt should precipitate. Filter immediately.

-

Washing: Wash with cold 5%

, then cold ethanol, then diethyl ether. -

Drying: Air dry on the filter for 10 mins, then vacuum dry at room temperature.

-

WARNING: Do not heat the dry salt. Do not strike or grind the salt.

-

Phase 3: Thermal Decomposition (The Reaction)

Objective: Controlled loss of

-

Solvent Choice: Suspend the dry salt in 1,2-dichlorobenzene or chlorobenzene .

-

Optimization: Use non-polar solvents to promote tight ion-pairing, which favors the

-like mechanism over radical side pathways.

-

-

Heating: Heat the slurry to 100-110°C.

-

Observation: Nitrogen evolution will be vigorous.

-

-

Workup: Distill the solvent or perform an aqueous wash to remove boron trifluoride (

) byproducts.

Phase 4: Deprotection

-

Treat the resulting fluoroanisole with

(in DCM at -78°C) or reflux in 48% HBr to reveal the fluorophenol.

Protocol Module: Direct Synthesis (Advanced)

If you must use free aminophenols, standard aqueous conditions often fail due to quinone formation. You must use Olah’s Reagent (Pyridine:HF) .

| Parameter | Specification | Reason |

| Reagent | 70% HF in Pyridine | Stabilizes the diazonium species in a non-aqueous environment. |

| Temperature | Keep < 0°C | Prevents decomposition of the unstable hydroxy-diazonium species. |

| Additives | Sodium Nitrite (Solid) | Avoids introducing water (which competes with Fluorine). |

| Quenching | Ice/Water | Controlled hydrolysis after the reaction is complete. |

Key Risk: The ratio of HF to Pyridine is critical. For 4-aminophenol, a mole fraction of HF > 0.9 can lead to extensive polymerization. Keep HF levels controlled.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: You likely experienced Azo-Coupling or Radical Polymerization .

-

Cause: In phenols, the electron-rich ring attacks the diazonium salt (which is an electrophile) before it decomposes. This creates azo dyes (tar).

-

Fix:

-

Ensure the solution is strongly acidic (

) to protonate the phenol, making it less nucleophilic. -

Switch to the Protected Route (Module 3).

-

Add a radical scavenger (e.g., TEMPO) if you suspect radical polymerization, though this is rare in ionic Schiemann mechanisms.

-

Q2: I had a violent exotherm/explosion during decomposition. How do I prevent this?

Diagnosis: Runaway thermal decomposition.

-

Cause: Accumulation of diazonium salt followed by rapid, simultaneous decomposition.

-

Fix:

-

Never heat the bulk solid. Always suspend in a solvent (inert diluent).

-

Continuous Flow: (See Section 6). This is the safest way to scale up.

-

Counter-ion Swap: Use

(Hexafluorophosphate) instead of

-

Q3: My yield is low (<30%), and I see a lot of phenol ( ) byproduct.

Diagnosis: Competitive Hydrolysis.

-

Cause: Water was present during the thermal decomposition step. The aryl cation captured

instead of -

Fix:

-

Dry the diazonium salt thoroughly (vacuum desiccator over

). -

Ensure the decomposition solvent is anhydrous.

-

Increase the concentration of the fluoride source (e.g., add excess

to the decomposition mix).

-

Advanced Optimization: Continuous Flow & Mechanism

For industrial scalability and safety, converting the Schiemann reaction to a continuous flow process is highly recommended.

Figure 2: Continuous flow setup using tert-butyl nitrite (t-BuONO) to avoid water entirely.

Why Flow?

-

Safety: Only a small amount of explosive diazonium salt exists at any given second.

-

Yield: Excellent heat transfer prevents "hot spots" that cause tarring.

-

Efficiency: Allows the use of in situ generation (using t-Butyl Nitrite and

), eliminating the isolation step entirely.

References

-

Balz, G., & Schiemann, G. (1927).[2][8] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

-

Zhou, Z., et al. (2023).[9] A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments (JoVE).[9]

-

Scientific Update. (2019). The Balz-Schiemann Reaction: Safety and Scale-up.

- Houben-Weyl Methods of Organic Chemistry.Vol. E 10a, Organo-Fluorine Compounds. Thieme Medical Publishers.

-

Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.295. (Classic protocol foundation).

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Frontiers | One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols [frontiersin.org]

- 9. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Diazonium Salt Decomposition in Phenol Fluorination

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of aromatic fluorination. The conversion of phenols to fluoroarenes often proceeds via an intermediate aminophenol, which is then subjected to a diazotization and subsequent fluoro-dediazoniation, most classically via the Balz-Schiemann reaction. The stability of the aryl diazonium salt intermediate is the critical pivot upon which the success or failure of this transformation rests.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality of common failures. We will address specific experimental issues in a direct question-and-answer format, helping you troubleshoot problems ranging from low yields to uncontrolled decompositions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry for converting a phenol to a fluoroarene via a diazonium salt?

The most established route involves the conversion of a primary aromatic amine to an aryl fluoride, known as the Balz-Schiemann reaction.[1][2][3] Therefore, the phenol starting material must first be converted to an aromatic amine, typically through nitration followed by reduction. The resulting aminophenol is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable aryl diazonium tetrafluoroborate salt.[4][5] Gentle heating of this isolated salt or its in situ decomposition then yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.[1][2]

Q2: Why are aryl diazonium salts inherently unstable?

Aryl diazonium salts are high-energy compounds for two primary reasons.[6] First, the diazonium group (-N₂⁺) is an excellent leaving group, as its departure releases highly stable dinitrogen gas (N₂), a process with a large positive entropy change. Second, the thermal decomposition process can be highly exothermic, posing a significant safety risk if not properly controlled.[7] Their stability is highly sensitive to the counter-ion, temperature, and the presence of impurities.[8][9] While benzenediazonium chloride is dangerously explosive, benzenediazonium tetrafluoroborate is significantly more stable and can often be isolated.[9]

Q3: What are the primary decomposition pathways that compete with fluorination?

The desired pathway is the thermal decomposition of the diazonium tetrafluoroborate salt to the aryl fluoride. However, several competing side reactions can dramatically lower your yield:

-

Reaction with Water: The highly reactive aryl cation intermediate can be trapped by residual water in the reaction mixture, leading to the formation of undesired phenolic byproducts.[10][11] This is a common cause of yield loss and reverts the material to a phenol derivative.

-

Azo Coupling: The diazonium ion is an electrophile and can react with electron-rich aromatic compounds present in the mixture (such as the starting aminophenol or the product phenol) to form brightly colored azo compounds.[9][11]

-

Radical Reactions: Single electron transfer (SET) can reduce the diazonium ion to an aryl radical. This can lead to various byproducts, including proto-dediazoniation (replacement with hydrogen).

Q4: What are the most critical safety considerations when handling aryl diazonium salts?

Due to their potential to decompose violently from heat or mechanical shock, extreme caution is mandatory.[6][8] Key safety rules include:

-

Assume Explosive Properties: Unless proven otherwise, treat all isolated diazonium salts as potentially explosive.[8]

-

Limit Scale: It is strongly recommended that no more than 0.75 mmol of a diazonium salt be isolated at one time.[6][8]

-

Use Proper Tools: Use plastic or Teflon spatulas for handling solid salts. Never scratch or grind the solid with metal implements.[8]

-

Control Temperature: Diazotization should be performed at low temperatures (typically 0–5 °C) to prevent premature decomposition.[12]

-

Avoid Isolation: Whenever possible, utilize protocols where the diazonium salt is generated and consumed in situ to avoid handling the hazardous solid.[7][13]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Aryl Fluoride

This is the most common issue, often stemming from the premature or undesired decomposition of the diazonium salt intermediate.

Why it Happens: The conversion of the aromatic amine to the diazonium salt may be incomplete if the stoichiometry of reagents is incorrect or if the acidic conditions are not optimal. Excess nitrous acid should be avoided, but an insufficient amount will leave starting material unreacted. How to Troubleshoot:

-

Verify Reagent Stoichiometry: Use only a stoichiometric amount of sodium nitrite.[8]

-

Monitor the Reaction: Use starch-iodide paper to test for the slight excess of nitrous acid that indicates the reaction is complete. Quench any significant excess with sulfamic acid.[8]

-

Analytical Check: Consider using in situ monitoring techniques like process FTIR to track the disappearance of the amine and the appearance of the characteristic diazonium salt peak (~2260-2300 cm⁻¹).[14]

Why it Happens: The formation of diazonium salts is exothermic. If the temperature is not strictly controlled, the generated salt can decompose as it is formed, especially if the substrate has electron-donating groups that destabilize the salt. How to Troubleshoot:

-

Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C during the addition of sodium nitrite. Use an ice/salt bath for efficient cooling.

-

Slow Reagent Addition: Add the sodium nitrite solution slowly, dropwise, to allow for effective heat dissipation.

-

Stabilizing Counter-ion: Ensure you are using HBF₄ to form the more stable tetrafluoroborate salt.[4][5] Alternative counter-ions like hexafluorophosphates (PF₆⁻) can offer even greater stability and improved yields for some substrates.[2][15]

Why it Happens: The isolated diazonium tetrafluoroborate salt, while more stable than other salts, is still sensitive to heat and light. Overheating during drying is a frequent cause of decomposition and a serious safety hazard. How to Troubleshoot:

-

Avoid Aggressive Drying: Do not dry the salt in a high-temperature oven. Air-drying in a dark, well-ventilated area or drying under a high vacuum at room temperature is preferable.

-

Proceed Without Isolation: The safest and often most efficient method is to generate the salt and use it immediately in the next step (in situ).[7] Continuous flow protocols are particularly effective at minimizing the handling of isolated salts and improving safety and scalability.[13][16]

Problem 2: Formation of Phenolic Byproducts

The presence of a significant amount of phenol derivative in your crude product points to a specific side reaction.

Why it Happens: The aryl cation intermediate formed during decomposition is highly electrophilic and will readily react with any nucleophile present. If water is present, it will act as a nucleophile, leading to the formation of a phenol.[10][11] How to Troubleshoot:

-

Use Anhydrous Solvents: Ensure all solvents used for the decomposition step are thoroughly dried.

-

Dry the Diazonium Salt: If you isolate the diazonium tetrafluoroborate, ensure it is completely dry before proceeding to the thermal decomposition step.

-

Inert Atmosphere: Performing the decomposition under an inert atmosphere (e.g., nitrogen or argon) can help minimize contact with atmospheric moisture.

Problem 3: Poor Solubility of the Diazonium Salt

If the diazonium tetrafluoroborate precipitates excessively or forms a thick, unmanageable slurry, it can lead to inefficient and uneven decomposition.

Why it Happens: Aryl diazonium tetrafluoroborates have limited solubility in many common organic solvents. The choice of solvent for the decomposition step is critical for achieving a homogeneous reaction.[7] How to Troubleshoot:

-

Solvent Selection: While decomposition can be done neat (as a solid melt), this can be difficult to control.[7] Using an inert, high-boiling solvent is common. Studies have shown that low- or non-polar solvents like chlorobenzene and hexane can improve yields for thermal decomposition.[17]

-

Consider Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have been shown to be excellent solvents for the Balz-Schiemann reaction.[16][18] They can improve solubility, enhance thermal stability, and facilitate a more controlled decomposition.

Data & Visualization

Data Presentation

Table 1: Recommended Temperature Control for Diazotization and Decomposition

| Stage | Process | Recommended Temperature (°C) | Rationale & Key Considerations |

| 1 | Diazotization | 0 – 5 °C | Minimizes premature decomposition of the thermally sensitive diazonium salt.[12] Slow addition of NaNO₂ is critical to manage exotherm. |

| 2 | Isolation | < 25 °C (Room Temp) | The solid salt should be handled cold and protected from heat and light to prevent degradation. |

| 3 | Decomposition | 30 – 80 °C (Substrate Dependent) | Gentle heating is required to initiate fluoro-dediazoniation.[19] The optimal temperature is substrate-specific and should be determined empirically. A higher temperature can lead to charring and side reactions.[17] |

Experimental Protocols

Protocol 1: Standard Balz-Schiemann Reaction (Isolation of Intermediate)

-

Diazotization: Dissolve the starting aminophenol (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%, 2.5 eq) at 0 °C in an ice/salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting slurry at 0 °C for 30-60 minutes after the addition is complete.

-

Isolation: Collect the precipitated aryl diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold diethyl ether and air-dry in the dark. CAUTION: Handle the dry solid with extreme care. [8]

-

Decomposition: Place the dry salt in a flask equipped with a condenser and an outlet to scrub the evolved BF₃ gas (e.g., with a calcium oxide trap).

-

Heat the solid gently (refer to Table 1) until gas evolution begins and the solid melts. Continue heating until gas evolution ceases.

-

Work-up: After cooling, the crude aryl fluoride can be purified, typically by distillation or column chromatography.

Mandatory Visualization

Caption: Fig 1. Competing decomposition pathways for an aryl diazonium salt.

Caption: Fig 2. Troubleshooting workflow for low aryl fluoride yield.

References

-

Balz-Schiemann Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

-

The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved from [Link]

-

D. S. W. Lim, et al. (2014). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 114(15), 7343-7364. Retrieved from [Link]

-

The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. (2024, February 27). Okchem. Retrieved from [Link]

-

Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. (2024, February 27). Okchem. Retrieved from [Link]

-

Y. Wu, et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(43), 28833-28841. Retrieved from [Link]

-

S. G. G. P. L. Tummatorn, et al. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Molecules, 25(9), 2209. Retrieved from [Link]

-

Fluoroarene synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. (n.d.). ResearchGate. Retrieved from [Link]

-

Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Tang, P., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484. Retrieved from [Link]

-

Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved from [Link]

-

M. G. Campbell, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7102-7106. Retrieved from [Link]

-

One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (n.d.). ResearchGate. Retrieved from [Link]

-

Sexton, B. (n.d.). Dediazoniation Reactions as Potential Routes to Fluoroaromatics. Newcastle University eTheses. Retrieved from [Link]

- Continuous decomposition of diazonium fluorides. (1989). Google Patents.

-

Hsu, H. (1988). Determination of aromatic amines by diazonium salt. Digital Commons @ NJIT. Retrieved from [Link]

- Process for making fluorophenols. (1960). Google Patents.

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Horowitz, A., Suflita, J. M., & Tiedje, J. M. (1983). Effect of fluorinated analogues of phenol and hydroxybenzoates on the anaerobic transformation of phenol to benzoate. Applied and Environmental Microbiology, 45(5), 1581-1585. Retrieved from [Link]

-

Clark, J. (2016, April 15). some reactions of diazonium ions. Chemguide. Retrieved from [Link]

-

Smith, C. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 913. Retrieved from [Link]

-

Balz Schiemann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved from [Link]

-

Phenol reaction. (n.d.). Pharma E-books. Retrieved from [Link]

-

Solvent effects on fluorescence spectra of (a) phenol and (b) PFP. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved from [Link]

-

Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Balz-Schiemann Reaction [organic-chemistry.org]

- 4. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 5. Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts [fssf-chemicals.com]

- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diazonium compound - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 16. researchgate.net [researchgate.net]

- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]

- 19. US4822927A - Continuous decomposition of diazonium fluorides - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the Elemental Analysis of 3-Fluoro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the elemental analysis of 3-fluoro-2,6-dimethylphenol against its non-fluorinated and differently fluorinated analogs. By presenting both theoretical and illustrative experimental data, this guide serves as a valuable resource for verifying compound identity and purity, crucial steps in the rigorous process of drug development and chemical research.

Introduction: The Significance of Elemental Analysis in Pharmaceutical Research

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. In pharmaceutical research and drug development, its role is paramount. It serves as a primary method for confirming the empirical formula of a newly synthesized active pharmaceutical ingredient (API), providing a critical checkpoint for identity and purity. For a molecule like this compound, which may serve as a key building block or intermediate, precise elemental composition data is non-negotiable for advancing to subsequent research and development phases.

This guide will delve into the specifics of elemental analysis for this compound, comparing its theoretical composition with that of two closely related compounds: 2,6-dimethylphenol and 4-fluorophenol. This comparative approach highlights the impact of fluorine substitution on the elemental percentages and provides a broader context for analytical data interpretation.

Theoretical Elemental Composition

The first step in elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. This provides the benchmark against which experimental results are measured. The acceptable deviation between experimental and theoretical values is typically within ±0.4%.

The molecular formula for this compound is C₈H₉FO. Its molecular weight is 140.15 g/mol . For comparison, the molecular formula for 2,6-dimethylphenol is C₈H₁₀O, with a molecular weight of 122.16 g/mol , and for 4-fluorophenol, it is C₆H₅FO, with a molecular weight of 112.10 g/mol .

Below is a table summarizing the theoretical elemental composition of these three compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Carbon (C) % | Hydrogen (H) % | Oxygen (O) % | Fluorine (F) % |

| This compound | C₈H₉FO | 140.15 | 68.56 | 6.47 | 11.41 | 13.55 |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 78.65 | 8.25 | 13.10 | - |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 64.29 | 4.49 | 14.27 | 16.95 |

Note: Oxygen is typically determined by difference rather than direct measurement in routine CHN analysis.

Experimental Analysis: Methodology and Considerations

The experimental determination of the elemental composition of organic compounds is most commonly achieved through combustion analysis.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Principle: A small, accurately weighed sample of the compound is combusted in a furnace at high temperatures (typically around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a series of traps and detectors to quantify their amounts.

Experimental Protocol: A Generalized Workflow

-

Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The sample must be homogenous and free of solvent residues to ensure accurate results.

-